REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6](=[O:27])[C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[NH:14][S:15]([C:18]1[C:23]2=[N:24][S:25][N:26]=[C:22]2[CH:21]=[CH:20][CH:19]=1)(=[O:17])=[O:16].Cl>C1COCC1.O>[N:26]1[S:25][N:24]=[C:23]2[C:18]([S:15]([NH:14][C:8]3[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=3[C:6]([OH:27])=[O:5])(=[O:17])=[O:16])=[CH:19][CH:20]=[CH:21][C:22]=12 |f:0.1|
|
Name
|
LiOH.H2O
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-benzoic acid methyl ester
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)Cl)NS(=O)(=O)C1=CC=CC=2C1=NSN2)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NS1)C(=CC=C2)S(=O)(=O)NC2=C(C(=O)O)C=C(C=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |